N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide
Description
N1-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-chlorophenyl group at position 2 and an ethyl linker to an oxalamide moiety. The oxalamide is further functionalized with a 4-nitrophenyl group.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4S/c21-13-3-1-12(2-4-13)17-24-20-26(25-17)16(11-32-20)9-10-22-18(28)19(29)23-14-5-7-15(8-6-14)27(30)31/h1-8,11H,9-10H2,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQACCJPOLPSHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as non-steroidal anti-inflammatory drugs (nsaids), are known to target cyclooxygenase (cox) enzymes. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
Based on the structural similarity to nsaids, it can be hypothesized that this compound may inhibit the cox enzymes, thereby reducing the production of prostaglandins. This would result in decreased inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting the COX enzymes, the compound could potentially disrupt this pathway, leading to reduced production of prostaglandins and thus decreased inflammation and pain.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound characterized by its unique structural features, including thiazole and triazole moieties. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications.
Chemical Structure and Properties
- Molecular Formula : C21H17ClFN5O2S
- Molecular Weight : 457.91 g/mol
- CAS Number : 894038-12-1
- IUPAC Name : N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
The compound's structure includes multiple functional groups conducive to various chemical interactions, which enhances its biological activity.
Research indicates that compounds with similar thiazole and triazole scaffolds exhibit diverse pharmacological activities. The mechanism of action for this compound involves:
- Inhibition of Specific Pathways : Preliminary studies suggest that this compound may inhibit pathways related to cell proliferation and inflammation.
- Targeting Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX1 and COX2), which are involved in the arachidonic acid pathway responsible for inflammation and pain.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits potential in inhibiting cancer cell growth through targeted pathways. |
| Antimicrobial | Demonstrated effectiveness against various microbial strains. |
| Anti-inflammatory | Reduces inflammation by inhibiting COX enzymes involved in inflammatory responses. |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Synthesis and Characterization : A study published in Heterocycles detailed the synthesis of new thiazolo[3,2-b][1,2,4]triazole derivatives with promising anti-inflammatory potential. The findings suggest that modifications to the scaffold can enhance biological activity .
- Pharmacological Screening : In vitro studies have indicated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : Research has demonstrated that compounds with similar structures possess broad-spectrum antimicrobial properties. They inhibit bacterial growth by disrupting cellular functions.
Pharmacokinetics
In silico pharmacokinetic studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies suggest favorable bioavailability and distribution characteristics within biological systems.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. Studies have demonstrated that derivatives of the thiazolo[3,2-b][1,2,4]triazole scaffold can inhibit the proliferation of cancer cells while sparing normal cells. For example:
- Leukemia Cell Lines : A study published in Molecules highlighted the effectiveness of similar compounds against leukemia cell lines such as CCRF-CEM and HL-60. The introduction of chlorine atoms in specific positions was crucial for enhancing anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Notable findings include:
- Mycobacterium tuberculosis : Some derivatives have shown significant efficacy against Mycobacterium tuberculosis, indicating potential use as an anti-infective agent.
Preliminary SAR studies indicate that modifications in the molecular structure significantly affect biological activity. Key insights include:
- Substituent Positioning : Changing the position of substituents like fluorine or chlorine can lead to variations in potency against different cancer cell lines.
Case Studies and Research Findings
- Anticancer Activity : A publication in Molecules reported that certain derivatives exhibited potent anticancer properties against leukemia lines (CCRF-CEM and HL-60), emphasizing the importance of chlorine positioning for enhanced activity.
- Antimicrobial Efficacy : Investigations into the antimicrobial properties of thiazolo[3,2-b][1,2,4]triazole derivatives revealed significant inhibition against M. tuberculosis and other pathogenic strains.
- Structure-Activity Relationship (SAR) : Studies highlighted how structural modifications could lead to variations in biological activity, providing insights into potential design strategies for new derivatives.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 4-Chlorophenyl Group
The chlorophenyl moiety undergoes substitution reactions under basic conditions. For example:
This reactivity is attributed to electron-withdrawing effects from the thiazolo-triazole system, which activate the chlorophenyl ring toward nucleophilic attack.
Reduction of the 4-Nitrophenyl Group
The nitro group is reducible to an amine under catalytic hydrogenation:
The reduced amine form shows increased hydrogen-bonding capacity, influencing pharmacokinetic properties.
Amide Hydrolysis and Functionalization
The oxalamide linker undergoes controlled hydrolysis:
| Reaction | Conditions | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), 90°C, 8h | Oxalic acid + free amines | Yields ≈75% . |
| Enzymatic cleavage | Lipase, pH 7.4 | Selective C-terminal cleavage | Used in prodrug design. |
Hydrolysis products serve as intermediates for synthesizing urea or thiourea derivatives .
Heterocyclic Ring Modifications
The thiazolo-triazole core participates in ring-specific reactions:
| Reaction Type | Reagents | Outcome | Significance |
|---|---|---|---|
| Alkylation | MeI, K₂CO₃ | N-alkylated triazole | Alters electronic properties of the ring . |
| Oxidation | mCPBA | Sulfoxide formation | Modulates ligand-metal coordination . |
These modifications impact the compound’s ability to chelate metals, relevant to catalytic applications .
Metal Complex Formation
The sulfur and nitrogen atoms coordinate transition metals:
| Metal Salt | Conditions | Complex Structure | Stability |
|---|---|---|---|
| Cu(II) acetate | Ethanol, RT | Octahedral geometry | Stable in aqueous media . |
| Pd(II) chloride | DMF, 60°C | Square-planar | Catalyzes Suzuki-Miyaura couplings . |
Complexes exhibit enhanced anti-proliferative activity compared to the parent compound .
Electrophilic Aromatic Substitution
The electron-rich thiazole ring undergoes electrophilic attacks:
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 of thiazole | 62% . |
| Bromination | Br₂/FeCl₃ | C-2 of triazole | 55% (regioselective) . |
Substituents at these positions influence π-π stacking interactions in biological targets .
Cross-Coupling Reactions
The compound participates in palladium-mediated couplings:
| Reaction Type | Partners | Conditions | Application |
|---|---|---|---|
| Suzuki | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Extends aromatic systems . |
| Sonogashira | Terminal alkynes | CuI, PPh₃ | Introduces sp-hybridized carbons . |
Derivatives from these reactions show improved binding to kinase enzymes .
Key Research Findings
-
Biological relevance : Nitro reduction products demonstrate 3x higher cytotoxicity against HeLa cells compared to the parent compound .
-
Structural insights : X-ray diffraction confirms planar geometry of the thiazolo-triazole system, favoring intercalation with DNA .
-
Thermal stability : Decomposition onset at 218°C (TGA data), suitable for high-temperature synthetic protocols .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide ( compound), a close analog with substitutions at the phenyl and aryloxyamide groups. Key differences and their implications are outlined below:
Structural and Physicochemical Properties
*Calculated by replacing fluorine (19 Da) with chlorine (35.45 Da) and methoxy (31.03 Da) with nitro (46.01 Da).
†Exact mass derived from isotopic compositions.
‡Predicted using fragment-based methods; nitro and chloro groups increase lipophilicity.
Electronic and Steric Effects
- 4-Chlorophenyl vs. 4-Fluorophenyl : Chlorine’s larger atomic radius and stronger electron-withdrawing effect enhance steric bulk and polarizability compared to fluorine. This may improve target binding affinity in hydrophobic enzyme pockets .
- 4-Nitrophenyl vs. In contrast, the methoxy group (-OCH₃) is electron-donating, which could enhance solubility but reduce resistance to oxidative degradation.
Research Findings and Limitations
Key Observations
The target compound’s higher lipophilicity (LogP ~3.8) suggests superior cell permeability compared to the compound (LogP ~2.5).
The nitro group’s electron-withdrawing nature may reduce metabolic clearance rates, as observed in nitroarene-containing drugs like chloramphenicol.
Gaps in Data
- No experimental IC₅₀ or MIC values are available for the target compound.
- Synthetic routes and yield data are unspecified, limiting reproducibility assessments.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
